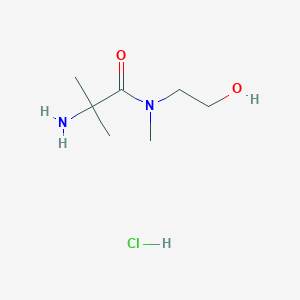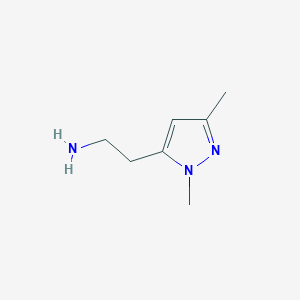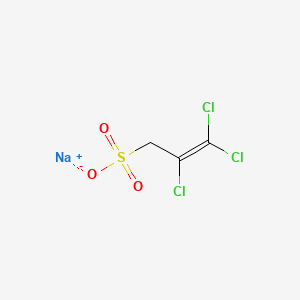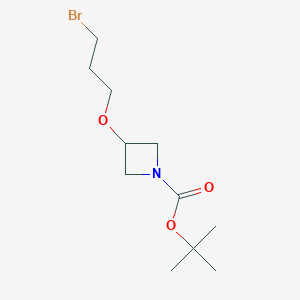
2-Amino-N-(2-hydroxyethyl)-N,2-dimethylpropanamide hydrochloride
Overview
Description
2-Amino-N-(2-hydroxyethyl)-N,2-dimethylpropanamide hydrochloride is an organic compound with the chemical formula C6H15ClN2O2. It is a colorless or white crystalline powder that is soluble in water and alcohol, but slightly soluble in dichloromethane. This compound is commonly used in the synthesis of peptide and protein drugs to protect amino groups and other functional groups from being destroyed in chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-(2-hydroxyethyl)-N,2-dimethylpropanamide hydrochloride involves the following steps:
Reaction of 2-aminoethanol with acetic anhydride: This reaction generates 2-amino-N-(2-hydroxyethyl)acetamide.
Reaction with hydrochloric acid: The obtained product is then reacted with hydrochloric acid to produce this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve the same synthetic routes but on a larger scale. The reactions are carried out in controlled environments to ensure high yield and purity of the final product. The use of advanced equipment and techniques helps in maintaining the consistency and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-(2-hydroxyethyl)-N,2-dimethylpropanamide hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing agents: Such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substituting agents: Such as halogens (Cl2, Br2) and alkylating agents (CH3I).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, reduction may produce alcohols, and substitution may produce halogenated compounds.
Scientific Research Applications
2-Amino-N-(2-hydroxyethyl)-N,2-dimethylpropanamide hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a protective group in peptide synthesis.
Biology: Used in the study of enzyme mechanisms and protein interactions.
Medicine: Used in the development of peptide and protein drugs, as well as in drug delivery systems.
Industry: Used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-N-(2-hydroxyethyl)-N,2-dimethylpropanamide hydrochloride involves its ability to protect amino groups and other functional groups during chemical reactions. This protection is achieved through the formation of stable intermediates that prevent unwanted side reactions. The molecular targets and pathways involved include various enzymes and proteins that interact with the compound during synthesis and drug development processes .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
2-Amino-N-(2-hydroxyethyl)acetamide hydrochloride: This compound has similar protective properties and is used in similar applications.
N-(2-Hydroxyethyl)acetamide: This compound is used in organic synthesis and has similar chemical properties.
Uniqueness
2-Amino-N-(2-hydroxyethyl)-N,2-dimethylpropanamide hydrochloride is unique due to its specific chemical structure, which provides enhanced stability and protection during chemical reactions. This makes it particularly useful in the synthesis of complex peptide and protein drugs, where maintaining the integrity of functional groups is crucial .
Properties
IUPAC Name |
2-amino-N-(2-hydroxyethyl)-N,2-dimethylpropanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2.ClH/c1-7(2,8)6(11)9(3)4-5-10;/h10H,4-5,8H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWWJZOUWUVAINP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N(C)CCO)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[4-(2-Methoxyphenyl)phenyl]methyl}(propan-2-yl)amine](/img/structure/B1455283.png)










![2-[Cyclobutyl(methyl)amino]ethan-1-ol](/img/structure/B1455304.png)


